N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is a chemical compound that belongs to the class of cyclic amines. This compound is characterized by its unique structure, which includes a cycloheptane ring and an aromatic moiety with ethoxy and methoxy substituents. The compound has garnered interest in medicinal chemistry due to its potential biological activities.
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is classified as an organic compound, specifically a cyclic amine. Its structure suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
The synthesis of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine typically involves several key steps:
The reaction conditions may vary, including solvent choice (e.g., dimethylformamide or ethanol), temperature control (often heated to promote reaction), and the presence of bases (like potassium carbonate) to facilitate nucleophilic attack . Yields can vary based on these conditions.
The molecular structure of N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine features:
The molecular formula for N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine is C_{15}H_{23}N_{1}O_{3}, with a molecular weight of approximately 263.35 g/mol. The compound's structure can be represented as follows:
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine can participate in various chemical reactions typical for amines, including:
The reactivity of this compound can be influenced by its substituents, which may affect electron density and steric hindrance during reactions.
Quantitative structure-activity relationship studies could provide insights into how structural modifications impact biological activity.
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine typically appears as a solid at room temperature. Specific melting points and boiling points would need to be determined experimentally.
This compound is likely soluble in organic solvents due to its hydrophobic characteristics but may have limited solubility in water. Its stability under various pH conditions should also be evaluated for practical applications.
Relevant data regarding solubility, stability, and reactivity are critical for understanding its potential use in pharmaceutical formulations.
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine has potential applications in:
The 3-ethoxy-4-methoxybenzyl group is a strategically engineered pharmacophore that leverages synergistic electronic and steric effects to enhance target engagement. The meta-ethoxy (-OCH₂CH₃) and para-methoxy (-OCH₃) substituents create a distinct electronic asymmetry across the benzene ring. The methoxy group acts as a moderate electron-donating group (+I effect), increasing electron density at the para position, while the ethoxy group provides greater steric bulk and lipophilicity at the meta position. This combination facilitates multipoint interactions with target proteins:
Table 1: Comparative Analysis of Benzyl Pharmacophore Derivatives
Substituent Pattern | log P* | Key Target Interactions | Clinical Relevance |
---|---|---|---|
3,4-Dimethoxybenzyl | 1.95 | Moderate H-bonding | Neuroprotectants |
3-Ethoxy-4-methoxybenzyl | 2.48 | Enhanced hydrophobic contact | Immunomodulators |
4-Methoxybenzyl | 1.78 | Limited steric bulk | PDE4 inhibitors |
*Calculated values using PubChem descriptors
This pharmacophore’s versatility is demonstrated in FDA-approved drugs like apremilast, where its 3-ethoxy-4-methoxybenzyl group drives high-affinity binding to PDE4’s hydrophobic subpocket, reducing TNF-α production [6]. Similarly, in E3 ligase recruiters ("molecular glues"), this motif facilitates ternary complex formation by inserting into interfacial grooves between β-TrCP and target proteins like β-Catenin [5].
The cycloheptanamine moiety (C₇H₁₄N-) introduces unique advantages over smaller cyclic amines like cyclohexyl or cyclopentyl derivatives. Its seven-membered ring adopts a twisted boat conformation that exposes the amine functionality while maintaining sufficient lipophilicity for membrane permeability. Key pharmacological attributes include:
Table 2: Impact of Cyclic Amine Size on Pharmacological Properties
Amine Structure | Ring Strain (kcal/mol) | Amine pKa | Notable Targets |
---|---|---|---|
Cyclopentylamine | 6.2 | 10.6 | Dopamine receptors |
Cyclohexylamine | 0.1 | 10.2 | Kinases |
Cycloheptylamine | 5.3 | 10.1 | BAI adhesion GPCRs |
The seven-membered ring’s efficacy is exemplified in BAI adhesion GPCR ligands, where cycloheptanamine’s curvature mimics endogenous peptide loops, facilitating interactions with thrombospondin domains [3]. This contrasts with smaller rings in earlier benzylamine derivatives (e.g., N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine, CAS: 499997-32-9), which showed reduced binding to neuronal adhesion receptors due to geometric mismatch [1].
Benzylamine derivatives have evolved from simple neurotransmitter analogs to sophisticated modulators of protein-protein interactions. This progression reflects three key phases:
Table 3: Milestones in Benzylamine Derivative Development
Era | Key Compounds | Target/Mechanism | Advancement |
---|---|---|---|
1960s | Papaverine | PDE inhibition | First benzylamine PDE inhibitor |
2010s | Apremilast | PDE4/TNF-α inhibition | Asymmetric alkoxy optimization |
2020s | N-(3-Ethoxy-4-methoxybenzyl)cycloheptanamine | BAI/RTN4 complex stabilization | Interface-specific molecular glues |
This evolution underscores a paradigm shift: from viewing benzylamines as mono-target agents to exploiting their dual roles as conformational modulators and protein-protein interaction stabilizers. Natural product-inspired discovery (e.g., from immunomodulatory scaffolds) continues to inform new applications, particularly in neural circuit development and ubiquitin-proteasome regulation [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: